5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid 5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 847949-05-7
VCID: VC8428792
InChI: InChI=1S/C9H7IO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12)
SMILES: C1C(OC2=C1C=C(C=C2)I)C(=O)O
Molecular Formula: C9H7IO3
Molecular Weight: 290.05 g/mol

5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid

CAS No.: 847949-05-7

Cat. No.: VC8428792

Molecular Formula: C9H7IO3

Molecular Weight: 290.05 g/mol

* For research use only. Not for human or veterinary use.

5-Iodo-2,3-dihydrobenzofuran-2-carboxylic acid - 847949-05-7

Specification

CAS No. 847949-05-7
Molecular Formula C9H7IO3
Molecular Weight 290.05 g/mol
IUPAC Name 5-iodo-2,3-dihydro-1-benzofuran-2-carboxylic acid
Standard InChI InChI=1S/C9H7IO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12)
Standard InChI Key QCXJHQPDRKWMEZ-UHFFFAOYSA-N
SMILES C1C(OC2=C1C=C(C=C2)I)C(=O)O
Canonical SMILES C1C(OC2=C1C=C(C=C2)I)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular and IUPAC Characterization

The IUPAC name for this compound is 5-iodo-2,3-dihydro-1-benzofuran-2-carboxylic acid, reflecting its bicyclic structure with a carboxylic acid group at the 2-position and an iodine substituent at the 5-position . Key identifiers include:

PropertyValueSource
CAS Number847949-05-7
Molecular FormulaC9H7IO3\text{C}_9\text{H}_7\text{IO}_3
Molecular Weight290.05 g/mol
SMILES NotationC1C(OC2=C1C=C(C=C2)I)C(=O)O
InChIKeyQCXJHQPDRKWMEZ-UHFFFAOYSA-N

The presence of iodine introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions. The dihydrobenzofuran core imposes conformational rigidity, which is critical for binding in biological systems .

Spectral and Computational Data

PubChem provides computed descriptors such as the InChI string and topological polar surface area (TPSA), which are essential for predicting solubility and permeability . The compound’s 3D conformation, visualized through PubChem’s interactive model, reveals a planar benzofuran ring system with the iodine atom and carboxylic acid group occupying orthogonal positions . This spatial arrangement may facilitate interactions with biological targets or catalytic surfaces .

Synthesis and Reaction Mechanisms

Key Synthetic Route

The primary synthesis method involves iodination of a precursor, 2,3-dihydrobenzofuran-2-carboxylic acid, using benzyltrimethylammonium dichloroiodate (BTMA·ICl2_2) and zinc chloride in glacial acetic acid . The reaction proceeds under mild conditions (20°C, overnight) to yield the target compound as a crude yellow solid .

Table 1: Synthesis Conditions and Reagents

ComponentQuantityRole
Precursor (Compound 40)5.0 g, 30.5 mmolStarting material
BTMA·ICl2_212.7 g, 36.5 mmolIodinating agent
ZnCl2_24.98 g, 36.5 mmolLewis acid catalyst
Glacial acetic acid50 mLSolvent

The mechanism likely involves electrophilic aromatic substitution (EAS), where ZnCl2_2 activates the iodinating agent to generate an iodonium ion (I+\text{I}^+) that attacks the electron-rich aromatic ring . The carboxylic acid group directs iodination to the para position (5-position) via resonance stabilization of the intermediate carbocation .

Workup and Purification

Post-reaction, the mixture is extracted with dichloromethane (DCM), dried over anhydrous sodium sulfate, and concentrated in vacuo . Although the reported yield is unspecified, the crude product is used directly in subsequent reactions, suggesting utility as an intermediate in multistep syntheses .

Structural and Functional Analysis

Comparative Analysis with Analogues

The iodine substituent distinguishes this compound from related dihydrobenzofurans. For example, 5-hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 1163729-43-8) replaces iodine with a hydroxyl group, reducing molecular weight to 180.16 g/mol and altering electronic properties . The iodine atom’s polarizability enhances halogen bonding, which is absent in the hydroxy analogue .

Table 2: Comparison of Halogenated and Hydroxylated Analogues

Property5-Iodo Derivative5-Hydroxy Derivative
Molecular Weight290.05 g/mol180.16 g/mol
SubstituentIodine (electron-withdrawing)Hydroxyl (electron-donating)
Halogen Bonding PotentialHighNone
BioactivityIntermediate in drug synthesisAntioxidant properties

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound’s iodine atom serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) . For instance, replacing iodine with aryl or heteroaryl groups could yield derivatives with enhanced bioactivity. Patent WO2022/63278 highlights its use in preparing compounds with potential dopamine D3 receptor antagonism, relevant to treating neurological disorders .

Future Directions and Challenges

Optimization of Synthetic Yield

Current methods produce the compound in unspecified yields, necessitating process optimization. Screening alternative iodinating agents (e.g., N-iodosuccinimide) or microwave-assisted conditions could improve efficiency .

Exploration of Bioactivity

Future studies should evaluate this compound in assays for antimicrobial, anticancer, or CNS activity. Its resemblance to resveratrol derivatives suggests potential antioxidant properties, though iodine’s electronegativity may modulate redox behavior .

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